![molecular formula C9H8F2N4S B1481709 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098104-19-7](/img/structure/B1481709.png)
1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide
Overview
Description
1-(Difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide (DFTPC) is a novel compound that has recently been developed for use in scientific research. It is a heterocyclic compound that has been found to be an effective inhibitor of the enzyme dihydrofolate reductase (DHFR). DFTPC is a member of the imidazole family of compounds, and it has been found to have a variety of potential applications in laboratory experiments and scientific research.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboximidamide and its derivatives is central to various scientific research applications, particularly in the fields of medicinal chemistry and material science. Innovative synthetic methodologies have facilitated the production of these compounds, enabling further exploration of their biological and physical properties.
- Ultrasound-Promoted Synthesis : A study demonstrated the efficient synthesis of 3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, closely related to the compound , using ultrasound-promoted conditions. This method offered short reaction times and good yields, highlighting a green synthesis approach that could be adapted for this compound (Santos et al., 2016).
Anticancer and Antidepressant Activities
The potential anticancer and antidepressant activities of compounds structurally related to this compound have been explored, indicating the versatility of this chemical scaffold in drug development.
- Anticancer Activity : Compounds synthesized from similar pyrazole and thiophene derivatives have shown promising anticancer activities. For instance, novel bis-pyrazolyl-thiazoles incorporating the thiophene moiety exhibited potent anti-tumor agents against various cancer cell lines, suggesting that modifications on the this compound scaffold could yield potent anticancer agents (Gomha et al., 2016).
- Antidepressant Activity : The synthesis and preclinical evaluation of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides revealed significant antidepressant activity. This underscores the potential of utilizing the core structure of this compound for developing novel antidepressant drugs (Mathew et al., 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of thiophene-pyrazole derivatives further exemplify the broad spectrum of applications these compounds can have in addressing various pathogens.
- Antimicrobial Activity : Novel chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown significant antimicrobial activity against a variety of bacteria and fungi. This suggests that this compound derivatives could be explored for their antimicrobial properties (Hamed et al., 2020).
Enzyme Inhibitory Activities
The enzyme inhibitory activity of thiophene-pyrazole derivatives is crucial for the development of therapeutic agents targeting specific enzymes implicated in disease states.
- Enzyme Inhibitory Activity : A study on thiophene-based heterocyclic compounds showed promising enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating the potential of this compound derivatives in the development of enzyme inhibitors (Cetin et al., 2021).
properties
IUPAC Name |
2-(difluoromethyl)-5-thiophen-3-ylpyrazole-3-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4S/c10-9(11)15-7(8(12)13)3-6(14-15)5-1-2-16-4-5/h1-4,9H,(H3,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUDQIVUYCWDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)C(=N)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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